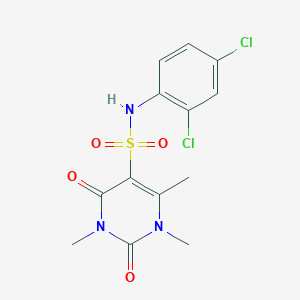

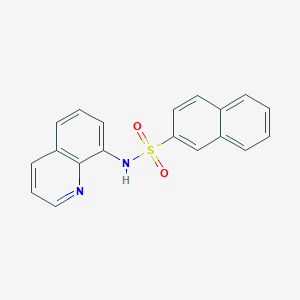

5-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .科学的研究の応用

Synthesis and Chemical Properties

The research into compounds similar to 5-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)thiophene-2-carboxamide mainly focuses on their synthesis and potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of related thiophene-2-carboxamide derivatives involves complex chemical reactions aiming to explore their biological activities or material properties. These compounds are synthesized through various methods, including the reaction of thioamides with chloroacetamide reagents, leading to thiophene-based compounds with potential anticancer activity (A. Atta & E. Abdel‐Latif, 2021). Another approach involves the base-induced transformation of thiadiazole derivatives in the presence of secondary amines, which results in the synthesis of indolium-2-thiolates, highlighting the chemical versatility of related compounds (D. A. Androsov, 2008).

Biological Activities

Significant efforts have been devoted to exploring the biological activities of thiophene-2-carboxamide derivatives, particularly their antimicrobial and anticancer potentials. Research has demonstrated that certain thiophene-based compounds exhibit good inhibitory activity against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) studies aim to optimize their efficacy and selectivity towards different cancer targets (Sandeep Kumar Marvadi et al., 2020). Furthermore, derivatives of thiophene-2-carboxamide have been investigated for their antimicrobial properties, including activity against Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibiotics or antibacterial agents (G. Ahmed, 2007).

Material Science Applications

In addition to biological activities, thiophene-2-carboxamide derivatives have been investigated for their applications in material science, such as in the development of polymer solar cells. These compounds can be used as building blocks for conjugated polymers, which are key components in organic electronic devices. Their structural properties can significantly influence the photophysical characteristics of the resulting polymers, potentially leading to improved efficiency in solar energy conversion (Ruiping Qin et al., 2009).

作用機序

Target of Action

The primary target of this compound is Factor Xa , a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid .

Mode of Action

The compound acts as an inhibitor of Factor Xa . The X-ray crystal structure of the compound in complex with human Factor Xa has been studied . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The inhibition of Factor Xa disrupts the blood coagulation cascade, preventing the conversion of prothrombin to thrombin. This results in a reduction in clot formation, which can be beneficial in the prophylaxis and treatment of thromboembolic disorders .

Result of Action

By inhibiting Factor Xa, the compound can prevent thrombus formation. This makes it a potential therapeutic agent for the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenosis after angioplasty or aortic coronary artery bypass, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction . .

特性

IUPAC Name |

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWSEONEISQFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-1-cyclopentyl-5-methylpyrazole-4-carboxamide](/img/structure/B2959902.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea](/img/structure/B2959904.png)

![4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2959907.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)

![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)